
Diazo-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazo-4 is a chemical compound that is widely used in scientific research due to its unique properties. It is a diazo compound that contains an azo group, which makes it highly reactive and versatile. Diazo-4 is used in a variety of applications, including organic synthesis, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of Diazo-4 is based on its ability to form diazo groups, which are highly reactive and can undergo a variety of reactions. In organic synthesis, Diazo-4 reacts with nucleophiles to transfer the diazo group to the nucleophile. In material science, Diazo-4 is used as a photoresist, where it undergoes a photochemical reaction to form a pattern on the surface. In biochemistry, Diazo-4 reacts with amino and sulfhydryl groups in proteins to label them for detection and analysis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diazo-4 are dependent on its application. In organic synthesis, Diazo-4 can be toxic and should be handled with care. In material science, Diazo-4 is used as a photoresist and does not have any significant biochemical or physiological effects. In biochemistry, Diazo-4 can react with amino and sulfhydryl groups in proteins, which can affect their function and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diazo-4 in lab experiments include its versatility and reactivity. Diazo-4 can be used in a variety of applications, and its reactivity makes it a useful tool in organic synthesis, material science, and biochemistry. The limitations of using Diazo-4 in lab experiments include its toxicity and the need for careful handling. Diazo-4 is a hazardous compound that requires careful temperature control and handling to avoid accidents.
Direcciones Futuras
There are several future directions for research on Diazo-4. One area of research is the development of new methods for synthesizing Diazo-4 that are safer and more efficient. Another area of research is the development of new applications for Diazo-4 in the fields of organic synthesis, material science, and biochemistry. Additionally, research could be focused on understanding the mechanism of action of Diazo-4 and its interactions with biological molecules. Finally, research could be focused on developing new derivatives of Diazo-4 that have improved properties for specific applications.
Conclusion
Diazo-4 is a versatile and reactive compound that has a variety of scientific research applications. Its unique properties make it a useful tool in organic synthesis, material science, and biochemistry. Future research on Diazo-4 could lead to the development of new methods for synthesizing and using this compound, as well as a better understanding of its mechanism of action and interactions with biological molecules.
Métodos De Síntesis
The synthesis of Diazo-4 involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with sodium azide to form Diazo-4. The reaction is highly exothermic and requires careful temperature control and handling.
Aplicaciones Científicas De Investigación
Diazo-4 is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and biochemistry. In organic synthesis, Diazo-4 is used as a diazo transfer reagent to introduce diazo groups into organic molecules. In material science, Diazo-4 is used as a photoresist to pattern surfaces for microfabrication. In biochemistry, Diazo-4 is used as a labeling reagent to label proteins and nucleic acids for detection and analysis.
Propiedades
Número CAS |
123330-72-3 |
|---|---|
Nombre del producto |
Diazo-4 |
Fórmula molecular |
C26H24N6O12 |
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Clave InChI |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Sinónimos |
diazo-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



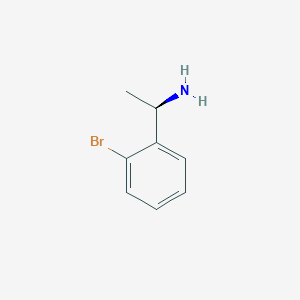
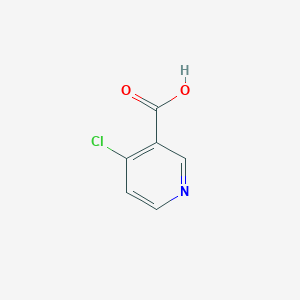
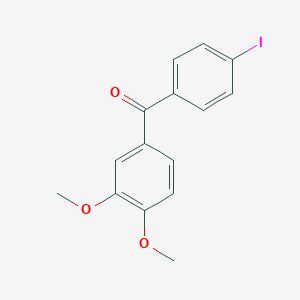
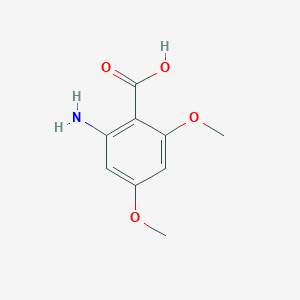

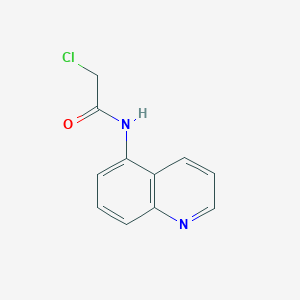

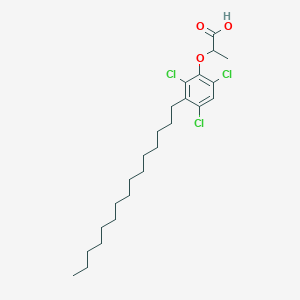
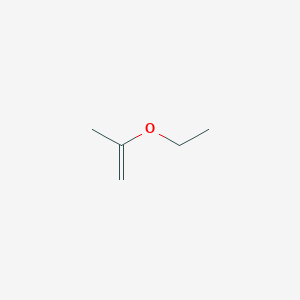
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
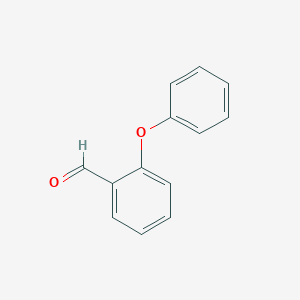
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
